BenchChemオンラインストアへようこそ!

6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one

Hydrogen bonding Drug-likeness Physicochemical profiling

6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 1342237-49-3, MFCD17240899) is a heterocyclic building block belonging to the dihydropyrimidinone (DHPM) class, bearing two pharmacologically significant substituents: a difluoromethyl (CF₂H) group at the 6-position and a methylamino (NHCH₃) group at the 2-position. With a molecular weight of 175.14 g/mol and molecular formula C₆H₇F₂N₃O, this compound occupies a distinct physicochemical niche among close analogs—possessing two hydrogen bond donor (HBD) sites while incorporating the metabolically resilient CF₂H moiety.

Molecular Formula C6H7F2N3O
Molecular Weight 175.14 g/mol
Cat. No. B13315595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one
Molecular FormulaC6H7F2N3O
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCNC1=NC(=CC(=O)N1)C(F)F
InChIInChI=1S/C6H7F2N3O/c1-9-6-10-3(5(7)8)2-4(12)11-6/h2,5H,1H3,(H2,9,10,11,12)
InChIKeyOLPPHZQJTSTJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one: A Dual-Functionalized Dihydropyrimidinone Scaffold for Medicinal Chemistry Procurement


6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 1342237-49-3, MFCD17240899) is a heterocyclic building block belonging to the dihydropyrimidinone (DHPM) class, bearing two pharmacologically significant substituents: a difluoromethyl (CF₂H) group at the 6-position and a methylamino (NHCH₃) group at the 2-position [1]. With a molecular weight of 175.14 g/mol and molecular formula C₆H₇F₂N₃O, this compound occupies a distinct physicochemical niche among close analogs—possessing two hydrogen bond donor (HBD) sites while incorporating the metabolically resilient CF₂H moiety . The compound is supplied at ≥95% purity by multiple international vendors and serves as a versatile intermediate for constructing more elaborate heterocyclic systems in early-stage drug discovery and agrochemical research [1].

Why 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Generic DHPM Analogs


Dihydropyrimidinones (DHPMs) are a structurally diverse class whose biological performance is exquisitely sensitive to substitution pattern; exchanging a 6-substituent or modifying the 2-amino group routinely results in orders-of-magnitude changes in potency, selectivity, and metabolic stability [1]. The target compound is the only commercially available DHPM that simultaneously incorporates a 6-CF₂H group—widely recognized as a lipophilic, metabolically stable bioisostere of amino and hydroxyl groups—and a 2-NHCH₃ substituent capable of acting as a hydrogen bond donor [2][3]. Replacing it with 2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 22404-50-8) removes the CF₂H pharmacophore entirely, sacrificing the metabolic shielding and lipophilicity modulation that fluorine confers . Conversely, substituting with 6-(difluoromethyl)pyrimidin-4(3H)-one (CAS 126538-89-4) eliminates the 2-methylamino HBD capability, reducing the compound to a single HBD and altering its target engagement profile . The quantitative evidence below demonstrates that these structural differences translate into measurable, selection-relevant physicochemical divergence.

Quantitative Differentiation Evidence for 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one Versus Closest Analogs


Hydrogen Bond Donor Count: Target Compound (HBD=2) vs. 6-(Difluoromethyl)-2-methyl-DHPM (HBD=1)

The target compound possesses two hydrogen bond donor sites (the methylamino NH and the ring NH), whereas the closest 2-alkyl analog, 6-(difluoromethyl)-2-methyl-3,4-dihydropyrimidin-4-one (CAS 1713477-40-7), has only one HBD (ring NH only) because the 2-methyl group cannot donate a hydrogen bond [1]. Hydrogen bond donor count is a critical determinant in target binding, as an additional HBD can establish supplementary interactions with protein backbone carbonyls or side-chain acceptors, potentially altering both affinity and selectivity profiles [2].

Hydrogen bonding Drug-likeness Physicochemical profiling

Lipophilicity Modulation: Target Compound (XLogP = -0.3) vs. Non-Fluorinated 2-Methylamino Analog (XLogP = -0.6)

Replacing the 6-hydrogen of 2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 22404-50-8) with a difluoromethyl group increases the computed partition coefficient from XLogP −0.6 to −0.3, representing a +0.3 log unit shift toward higher lipophilicity [1]. This modest but measurable increase positions the target compound closer to the optimal lipophilicity range (LogP 0–3) for membrane permeability while retaining aqueous solubility characteristics suitable for biochemical assay conditions. The CF₂H group achieves this without the excessive lipophilicity burden often introduced by CF₃ substitution [2].

Lipophilicity Metabolic stability Bioisostere design

Molecular Weight Efficiency: Target Compound (MW 175.14) vs. 6-(Difluoromethyl)pyrimidin-4(3H)-one (MW 146.09)

The target compound incorporates both a CF₂H group and a methylamino substituent within a molecular weight of 175.14 Da, compared to 146.09 Da for 6-(difluoromethyl)pyrimidin-4(3H)-one (CAS 126538-89-4) which lacks the 2-substituent entirely [1]. The modest 29.05 Da increase (corresponding to the NHCH₃ addition) provides an additional hydrogen bond donor and acceptor site while keeping the compound well within fragment-like space (MW < 300 Da, consistent with the Rule of Three) [2]. This positions the compound as a more functionally enriched fragment starting point with minimal molecular weight penalty over the simpler core.

Fragment-based drug discovery Lead-likeness Molecular complexity

Difluoromethyl Group as a Metabolic Soft Spot Shield: Class-Level Evidence from Fluorinated Pyrimidinones

The difluoromethyl (CF₂H) group has been established as a metabolically stable bioisostere that resists oxidative metabolism at the benzylic/heterocyclic position significantly better than methyl (CH₃) or unsubstituted C–H positions [1]. In the context of dihydropyrimidinone scaffolds, the 6-position is a known site of metabolic vulnerability; substitution at this position with CF₂H has been demonstrated to enhance metabolic stability in structurally related pyrimidinone series [2]. While direct microsomal stability data for the target compound are not publicly available, the broader evidence base on CF₂H-containing heterocycles provides class-level inference that this substitution confers metabolic advantages over non-fluorinated 6-alkyl or 6-H DHPM analogs [3]. Note: This evidence is class-level inference and has not been experimentally confirmed for this specific compound; procurement decisions relying on metabolic stability claims should include verification in the user's assay system.

Metabolic stability Fluorine chemistry Pharmacokinetics

Topological Polar Surface Area Equivalence with Altered Pharmacophore: TPSA 53.5 Ų Retained While Substitution Pattern Diverges

The target compound and its non-fluorinated analog 2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 22404-50-8) share an identical topological polar surface area (TPSA) of 53.5 Ų [1]. This equivalence is notable because the CF₂H→H substitution at position 6 alters the pharmacophore (adding fluorine-mediated interactions) while preserving the overall polarity footprint. This property decoupling means the target compound can be used to probe fluorine-specific binding effects (e.g., C–F···H–N hydrogen bonds, dipolar interactions with protein environments) without confounding changes in membrane permeability that typically accompany TPSA alterations [2].

Polar surface area Permeability Drug-likeness

Purity Benchmarking: Target Compound (≥95% by Multiple Vendors) vs. Market Availability of Closest Analogs

The target compound is available at ≥95% purity from multiple independent suppliers including AiFChem (CAS 1342237-49-3, 95% purity) and Leyan (catalog 2013995, 95% purity), providing procurement redundancy . In contrast, the closest 2-amino analog 2-amino-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one is available through fewer channels with less explicit purity documentation in publicly accessible vendor catalogs. The multi-vendor availability at documented purity levels reduces single-supplier dependency risk for research programs requiring sustained access to this scaffold.

Chemical sourcing Quality control Procurement reliability

Recommended Application Scenarios for 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one Based on Evidence


Fragment-Based Screening Libraries Requiring Dual HBD Capacity with Fluorine Signatures

With MW 175.14 Da (well within fragment space), two HBD sites, and XLogP −0.3, the compound is suited for inclusion in fragment-screening libraries targeting proteins where both hydrogen bond donor capacity and fluorine-mediated interactions (detectable by ¹⁹F NMR) are desired [1]. The presence of the CF₂H group provides a distinctive ¹⁹F NMR handle for ligand-observed screening experiments, while the NHCH₃ group offers an additional H-bond anchor point beyond what 2-methyl or unsubstituted 6-CF₂H pyrimidinones can provide [2].

Paired Probe Studies to Deconvolute Fluorine Contributions to Target Binding

The target compound shares an identical TPSA (53.5 Ų) with the non-fluorinated analog 2-(methylamino)-3,4-dihydropyrimidin-4-one (CAS 22404-50-8), enabling controlled paired-probe experiments where fluorine-specific binding effects can be isolated from permeability confounds [1]. This is valuable for medicinal chemistry teams seeking to understand whether CF₂H incorporation improves potency through direct target interactions or through indirect pharmacokinetic effects [3].

Scaffold for Derivatization Toward Metabolically Stabilized DHPM Lead Series

The simultaneous presence of the metabolically resilient CF₂H group at C6 and the synthetically tractable NHCH₃ group at C2 makes this compound a strategic starting point for constructing DHPM-based lead series where 6-position metabolic stability and 2-position derivatizability are both required [1]. The CF₂H group at C6 provides class-level metabolic shielding at a known site of oxidative vulnerability in pyrimidinones, while the 2-NHCH₃ can be elaborated via alkylation, acylation, or coupling reactions to build focused compound libraries [2].

Agrochemical Discovery Leveraging Fluorinated Heterocycle Building Blocks

The difluoromethyl group is a privileged motif in modern agrochemical design, with numerous commercial pesticides incorporating CF₂H substituents for enhanced metabolic stability and bioactivity [1][2]. The target compound's DHPM core, combined with the CF₂H and NHCH₃ substituents, provides a building block for constructing fungicide or herbicide candidates in the pyrimidine class, where the 2-methylamino group can be further functionalized to modulate target selectivity in plant or fungal enzyme systems.

Quote Request

Request a Quote for 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.